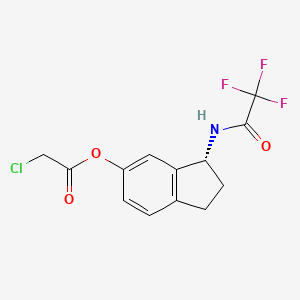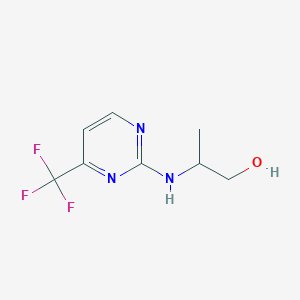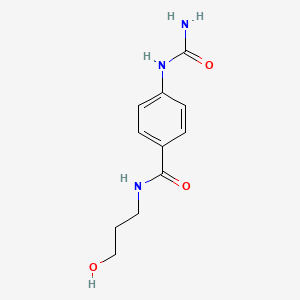
n-(3-Hydroxypropyl)-4-ureidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypropyl)-4-ureidobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-4-ureidobenzamide typically involves the reaction of 4-aminobenzamide with 3-chloropropanol in the presence of a base to form the intermediate N-(3-hydroxypropyl)-4-aminobenzamide. This intermediate is then reacted with an isocyanate to introduce the ureido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxypropyl)-4-ureidobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ureido group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-hydroxypropionic acid, while reduction can produce 3-aminopropanol.
Applications De Recherche Scientifique
N-(3-Hydroxypropyl)-4-ureidobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxypropyl)-4-ureidobenzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the ureido group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar structure but with a phthalimide core.
N-(3-Hydroxypropyl)benzamide: Lacks the ureido group.
N-(3-Hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide: Contains additional hydroxyl groups and a cholan core.
Uniqueness
N-(3-Hydroxypropyl)-4-ureidobenzamide is unique due to the presence of both the hydroxypropyl and ureido groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4-(carbamoylamino)-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C11H15N3O3/c12-11(17)14-9-4-2-8(3-5-9)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H3,12,14,17) |
Clé InChI |
XNXLTTLUYVIJIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCCO)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


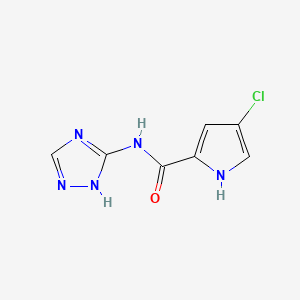
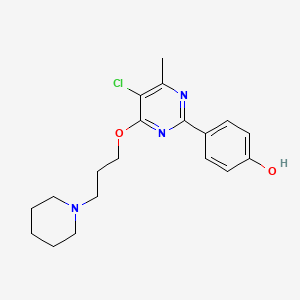
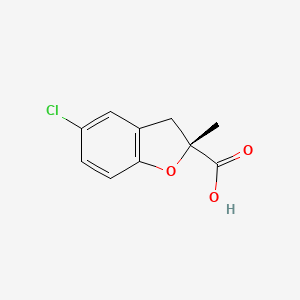
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B14897381.png)


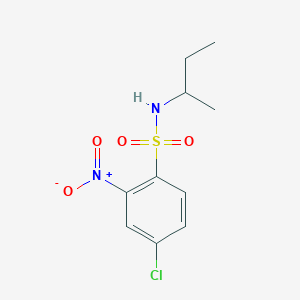



![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
